molecular formula C27H23NO4 B270953 N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270953
M. Wt: 425.5 g/mol
InChI Key: QBBBQKLXRHRJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as Compound A, is a chemical compound that has gained attention due to its potential therapeutic properties. It is a cyclic compound that belongs to the family of furanocarboxamides.

Mechanism of Action

The mechanism of action of N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is not fully understood. However, it has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A can reduce inflammation and cell proliferation, which are key processes involved in the development of various diseases.
Biochemical and Physiological Effects:
N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It can also inhibit the activation of immune cells such as macrophages and T cells, which play a crucial role in the development of inflammation. In addition, N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has been shown to induce apoptosis in cancer cells and reduce the proliferation of fibroblasts, which are involved in the development of fibrosis.

Advantages and Limitations for Lab Experiments

N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has several advantages for lab experiments. It has high purity and stability, which makes it easy to handle and store. It is also soluble in water and organic solvents, which makes it easy to use in various assays. However, the compound is relatively expensive and requires specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the study of N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A. One direction is to investigate its efficacy in treating other diseases such as autoimmune diseases, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its optimal dosage and administration route. Furthermore, the development of analogs of N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A with improved efficacy and safety profiles is another potential direction for future research.
Conclusion:
N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is a promising chemical compound with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-fibrotic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety profiles.

Synthesis Methods

The synthesis of N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A involves the reaction of 4-bromoanisole and 4-(biphenyl-2-yloxy)benzaldehyde in the presence of potassium carbonate and copper iodide. The reaction yields N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A as a white solid with a purity of 95%. The synthesis method has been optimized to increase the yield and purity of N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A.

Scientific Research Applications

N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases such as rheumatoid arthritis, cancer, and liver fibrosis.

properties

Product Name

N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

5-oxo-N-[4-(2-phenylphenoxy)phenyl]-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C27H23NO4/c29-26(24-17-14-21-23(15-17)32-27(30)25(21)24)28-18-10-12-19(13-11-18)31-22-9-5-4-8-20(22)16-6-2-1-3-7-16/h1-13,17,21,23-25H,14-15H2,(H,28,29)

InChI Key

QBBBQKLXRHRJKQ-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5C6=CC=CC=C6)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5C6=CC=CC=C6)C(=O)O3

Origin of Product

United States

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